molecular formula C17H21NO4 B14798792 tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate

Cat. No.: B14798792
M. Wt: 303.35 g/mol
InChI Key: WEFFWCOMCUDVLU-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate typically involves a multi-step process. One common method includes the reaction of indoline derivatives with pyran compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

tert-Butyl 2-oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
  • tert-Butyl (2-oxo-2H-pyran-5-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl 2-oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl 2-oxospiro[indole-3,4'-oxane]-1-carboxylate

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-13-7-5-4-6-12(13)17(14(18)19)8-10-21-11-9-17/h4-7H,8-11H2,1-3H3

InChI Key

WEFFWCOMCUDVLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCOCC3

Origin of Product

United States

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